molecular formula C15H17N3O3S B13584673 N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide CAS No. 847733-06-6

N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide

Cat. No.: B13584673
CAS No.: 847733-06-6
M. Wt: 319.4 g/mol
InChI Key: CDCXMGYOUSISGK-UHFFFAOYSA-N
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Description

N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide: is a sulfonamide derivative known for its diverse applications in chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring, further connected to an acetamide group. The presence of the methylanilino group enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide typically involves the reaction of 3-methylaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction is usually carried out under mild conditions, with the use of organic solvents like ethanol or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition. It has been used to investigate the inhibition of proteases and other enzymes, making it a valuable tool in biochemical studies .

Medicine: In medicine, this compound has been explored for its potential as an antibacterial and antiproliferative agent. Its ability to inhibit specific enzymes makes it a candidate for drug development .

Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide involves the inhibition of specific enzymes, such as proteases. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to its antibacterial and antiproliferative effects .

Comparison with Similar Compounds

Uniqueness: N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide is unique due to the presence of the methylanilino group, which enhances its reactivity and biological activity. This structural feature distinguishes it from other sulfonamide derivatives and contributes to its diverse applications .

Properties

CAS No.

847733-06-6

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H17N3O3S/c1-11-4-3-5-14(10-11)17-18-22(20,21)15-8-6-13(7-9-15)16-12(2)19/h3-10,17-18H,1-2H3,(H,16,19)

InChI Key

CDCXMGYOUSISGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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